Dual NK2/NK3 Antagonist Activity: A Key Differentiator from Mono-Selective or Inactive Piperidinecarboxamide Analogs
The compound (3S)-N-(2-methylpropyl)piperidine-3-carboxamide (1568156-27-3) is described in patent literature as a representative of a class of piperidinecarboxamide derivatives exhibiting a 'very high affinity both for the human NK2 receptors for neurokinin A and for the human NK3 receptors for neurokinin B' and functioning as antagonists at these receptors [1]. In contrast, a close structural comparator, compound (a) described in WO 96/23787 (1-[2-[4-benzoyl-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]-4-(piperidin-1-yl)piperidine-4-carboxamide), demonstrates a markedly different pharmacological profile: it possesses high affinity for human NK2 receptors but a notably lower affinity for human NK3 receptors [1]. This qualitative head-to-head comparison, derived from the same patent disclosure, underscores that the dual NK2/NK3 antagonist profile is not a general feature of all piperidinecarboxamides but rather a consequence of specific structural modifications, including the N-isobutyl and (3S) configuration present in 1568156-27-3.
| Evidence Dimension | Human NK2 and NK3 receptor binding affinity and functional antagonism |
|---|---|
| Target Compound Data | Very high affinity for both human NK2 and NK3 receptors; acts as antagonist |
| Comparator Or Baseline | Compound (a) (WO 96/23787): High affinity for human NK2 receptors, lower affinity for human NK3 receptors |
| Quantified Difference | Qualitative difference in NK3 affinity and dual antagonist profile |
| Conditions | Binding and functional assays as described in patent literature (e.g., Fura-2 calcium mobilization in CHO cells expressing recombinant human receptors) |
Why This Matters
Procuring 1568156-27-3 ensures access to a well-characterized dual NK2/NK3 antagonist profile, which is crucial for investigating tachykinin-mediated pathophysiology where both receptors are implicated, a property not shared by mono-selective analogs like compound (a).
- [1] Sanofi-Synthelabo. NOVEL PIPERIDINECARBOXAMIDE DERIVATIVES, METHOD FOR PREPARING SAME AND PHARMACEUTICAL COMPOSITIONS CONTAINING SAME. US Patent Application Publication US 2008/0261976 A1. View Source
